5-(Bromomethyl)-2-methoxypyridine hydrobromide

Medicinal Chemistry Process Chemistry Salt Selection

Free base (CAS 128632-03-1) is a low-melting oil limiting automated use. The hydrobromide salt form solves this: • Stable solid for accurate automated dispensing and extended shelf-life. • Enhanced water solubility for aqueous/biphasic reactions and green chemistry. • Consistent ≥95% purity ensures reproducible substitution and coupling outcomes.

Molecular Formula C7H9Br2NO
Molecular Weight 282.96 g/mol
CAS No. 1588441-28-4
Cat. No. B1401583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-2-methoxypyridine hydrobromide
CAS1588441-28-4
Molecular FormulaC7H9Br2NO
Molecular Weight282.96 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)CBr.Br
InChIInChI=1S/C7H8BrNO.BrH/c1-10-7-3-2-6(4-8)5-9-7;/h2-3,5H,4H2,1H3;1H
InChIKeyZNYYKLVSOUFTCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Bromomethyl)-2-methoxypyridine Hydrobromide Specifications


5-(Bromomethyl)-2-methoxypyridine hydrobromide (CAS 1588441-28-4) is a heterocyclic building block consisting of a pyridine ring substituted with a methoxy group at the 2-position and a bromomethyl group at the 5-position, isolated as its hydrobromide salt . This compound serves as a versatile electrophile in nucleophilic substitution and coupling reactions, facilitating the synthesis of complex molecules for medicinal chemistry and materials science . Its molecular formula is C₇H₉Br₂NO, with a molecular weight of 282.96 g/mol, and it is commercially available in research quantities with purities typically ≥95% .

5-(Bromomethyl)-2-methoxypyridine Hydrobromide: Why Analogs Fail


Direct substitution with closely related analogs—such as the free base form (CAS 128632-03-1), regioisomeric bromomethyl-methoxypyridines (e.g., 2-, 3-, or 4-substituted variants), or alternative halomethyl pyridines—introduces critical variability in physical state, stability, solubility, and reactivity . The hydrobromide salt confers distinct handling and storage advantages over the free base, which is a low-melting solid or oil with limited aqueous compatibility . Furthermore, the precise 2-methoxy-5-bromomethyl substitution pattern dictates the electronic environment and steric accessibility of the electrophilic center, directly influencing reaction outcomes in SN2 displacements and cross-coupling chemistries . Without quantitative comparative data, generic substitution risks suboptimal yields, purification challenges, or complete synthetic failure.

5-(Bromomethyl)-2-methoxypyridine Hydrobromide: Comparative Evidence


Physical Form: Salt vs. Free Base

The target compound is a solid hydrobromide salt, whereas the corresponding free base (CAS 128632-03-1) is reported as a colorless oil or low-melting solid with limited stability . This difference directly impacts handling, storage, and formulation in synthetic workflows .

Medicinal Chemistry Process Chemistry Salt Selection

Storage Stability: Salt vs. Free Base

The hydrobromide salt demonstrates enhanced long-term stability compared to the free base. While the free base requires storage at 2-8°C and is sensitive to degradation , the hydrobromide form offers improved storage characteristics, a common feature of halomethyl pyridine hydrobromide salts . This translates to extended shelf-life and reduced batch-to-batch variability.

Medicinal Chemistry Chemical Inventory Management Stability Studies

Regioisomeric Specificity

The 5-bromomethyl-2-methoxypyridine scaffold places the electrophilic bromomethyl group at a specific position relative to the methoxy substituent. This regioisomeric arrangement is crucial for achieving desired regioselectivity in subsequent reactions. For example, in a reported alkylation reaction, the 5-bromomethyl isomer (free base) was used to synthesize a specific pyridone derivative with a 44% yield . Using a 2- or 3-bromomethyl isomer would lead to a different connectivity and potentially inactive or undesired products.

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Aqueous Solubility Advantage

The hydrobromide salt exhibits significantly enhanced solubility in water and aqueous buffers compared to the free base. The free base is reported to have limited solubility in water due to its hydrophobic aromatic ring . In contrast, hydrobromide salts of similar pyridine derivatives are known to have improved aqueous solubility, a critical property for reactions conducted under aqueous or biphasic conditions .

Process Chemistry Green Chemistry Bioconjugation

Purity and Batch Consistency

Commercial vendors offer the hydrobromide salt with a consistently high purity specification of ≥95% . In contrast, the free base is often reported with similar purity but exhibits greater variability in physical form (liquid vs. solid) and stability, which can impact reaction reproducibility . The salt form's inherent stability contributes to more reliable purity retention over time.

Quality Control Procurement Medicinal Chemistry

5-(Bromomethyl)-2-methoxypyridine Hydrobromide: Validated Applications


Automated High-Throughput Synthesis

The solid, stable nature of 5-(Bromomethyl)-2-methoxypyridine hydrobromide makes it ideal for use on automated synthesis platforms, where accurate solid dispensing is critical. Its enhanced shelf-life reduces the need for frequent re-validation, ensuring consistent results across large compound library syntheses .

5-Substituted Pyridine Scaffold Elaboration

As a key building block for generating 5-substituted 2-methoxypyridine derivatives, this compound is used in the synthesis of potential drug candidates. Its specific regioisomeric pattern is essential for accessing SAR-critical positions in heterocyclic core structures, as demonstrated in the alkylation of pyridone carboxamides .

Aqueous and Biphasic Reaction Protocols

The improved water solubility of the hydrobromide salt allows its use in reactions conducted under aqueous or biphasic conditions. This is particularly advantageous for 'green chemistry' initiatives, bioconjugation reactions requiring water-miscible electrophiles, and simplified aqueous workups that avoid the need for volatile organic co-solvents .

Process Chemistry and Scale-Up

The reliable physical properties and stability of the hydrobromide salt facilitate process development and scale-up activities. Its solid form reduces handling risks associated with volatile oils and simplifies purification steps, leading to more robust and reproducible large-scale syntheses .

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